1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene is an organic compound characterized by the presence of two chlorine atoms and a pentafluoroethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene typically involves the halogenation of a suitable precursor. One common method is the chlorination of 4-(1,1,2,2,2-pentafluoroethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The chlorine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Products such as 1,2-dihydroxy-4-(1,1,2,2,2-pentafluoroethyl)benzene.
Oxidation: Products like 1,2-dichloro-4-(1,1,2,2,2-pentafluoroethyl)quinone.
Reduction: Products such as 1,2-dichloro-4-(1,1,2,2,2-pentafluoroethyl)cyclohexane.
Scientific Research Applications
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-4-(1,1,2,2,2-trifluoroethyl)benzene
- 1,2-Dichloro-4-(1,1,2,2,2-tetrafluoroethyl)benzene
- 1,2-Dichloro-4-(1,1,2,2,3-pentafluoropropyl)benzene
Uniqueness
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, resistance to degradation, and specific reactivity patterns.
Properties
IUPAC Name |
1,2-dichloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5/c9-5-2-1-4(3-6(5)10)7(11,12)8(13,14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDXCHKMWLTVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.